2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid
Overview
Description
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is an organic compound. It is a synthetic plant growth regulator that is highly toxic to most broad-leaved plants and relatively non-toxic to monocotyledonous plants . It is usually referred to by its ISO common name 2,4-D .
Synthesis Analysis
The synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D) from 2,4-dichlorophenol (2,4-DCP) and monochloroacetic acid (MCA) has been reported . The process is designed using a systematic methodology including a literature study, conceptual flow sheet, and process design in more depth .Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is represented by the chemical formula C8H6Cl2O3 . It is an aromatic ether that is 2-hydroxypropanoic acid in which the hydroxy group at position 2 has been converted to its 2,4-dichlorophenyl ether .Chemical Reactions Analysis
The detection of 2,4-Dichlorophenoxyacetic acid can be achieved through electrochemical redox electron transfer reactions, making voltammetry an effective approach . The toxicity of the mixture of 2,4-D and 2,4-DCP to Q67 is increasing with the exposure time .Physical And Chemical Properties Analysis
2,4-Dichlorophenoxyacetic acid is a white to yellow powder with a melting point of 140.5 °C . It is soluble in organic solvents and has a molar mass of 221.04 g/mol .Scientific Research Applications
Herbicidal Activity and Agricultural Applications
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid, commonly known as dichlofop-methyl, is primarily used as a selective herbicide. It has been found effective in controlling wild oats in wheat cultivation. The herbicidal action involves inhibition of auxin-stimulated elongation in oat and wheat coleoptile segments. This inhibition is partially reversible with the application of other herbicides like dicamba. Dichlofop-methyl functions as an auxin antagonist, while its metabolite, dichlofop, inhibits root growth through different mechanisms, making it an effective weed control agent in agricultural settings (Shimabukuro et al., 1978).
Environmental Presence and Degradation
The presence of dichlofop-methyl and its derivatives, such as dichlorprop (DCPP), has been reported in lakes and rivers in Switzerland. These compounds are generally found in concentrations below recommended drinking water tolerance levels. Interestingly, both enantiomers of MCPP, a structurally related compound, were detected, indicating possible enantiomerization reactions in the environment (Buser & Müller, 1998).
Biocatalysis and Enantioselectivity
The compound has been a subject of study in biocatalysis, specifically in improving the enantioselectivity of Candida rugosa lipase for the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate. This process has been scaled up, showcasing its potential in industrial applications for producing enantiomerically pure compounds (Cipiciani et al., 1998).
Photocatalytic Degradation for Environmental Remediation
Research has focused on the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid using nanocrystalline cryptomelane composite catalysts. This is part of efforts to remediate wastewater contamination by this herbicide, which is widely used globally. The effectiveness of cryptomelane in the photodegradation of 2,4-D, particularly in the degradation of methylene blue, has been noted, offering a potential environmental solution for wastewater treatment (Lemus et al., 2008).
Enantioselective Biodegradation in Marine Environments
The enantioselective degradation of dichlofop-methyl by marine microorganisms has been studied, revealing that these organisms preferentially degrade the R-enantiomer of the herbicide. This selective degradation process implies a potential shift in toxicity and environmental impact, as the S-enantiomer remains unaffected (Ludwig et al., 1992).
Soil Adsorption and Degradation Studies
Studies on the adsorption and degradation of phenoxyalkanoic acid herbicides, including dichlofop-methyl, in soils have been conducted. These studies assess their potential for groundwater contamination. The adsorption and degradation rates are crucial for understanding the environmental fate and impact of these herbicides. The research suggests that dichlofop-methyl and related compounds are predominantly adsorbed on organic matter in soil and undergo bacterial degradation (Paszko et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCPZLUILSFNDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290919 | |
Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid | |
CAS RN |
1914-66-5 | |
Record name | 1914-66-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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